N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine
CAS No.: 190604-92-3
Cat. No.: VC20932998
Molecular Formula: C9H9ClN4
Molecular Weight: 208.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 190604-92-3 |
|---|---|
| Molecular Formula | C9H9ClN4 |
| Molecular Weight | 208.65 g/mol |
| IUPAC Name | N'-[(6-chloropyridin-3-yl)methyl]-N-cyanoethanimidamide |
| Standard InChI | InChI=1S/C9H9ClN4/c1-7(14-6-11)12-4-8-2-3-9(10)13-5-8/h2-3,5H,4H2,1H3,(H,12,14) |
| Standard InChI Key | AYEAUPRZTZWBBF-UHFFFAOYSA-N |
| SMILES | CC(=NCC1=CN=C(C=C1)Cl)NC#N |
| Canonical SMILES | CC(=NCC1=CN=C(C=C1)Cl)NC#N |
Introduction
Chemical Properties and Structure
N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine is characterized by the molecular formula C9H9ClN4 with a molecular weight of 208.65 g/mol . It is structurally related to acetamiprid but lacks a methyl group, hence the designation "N-desmethyl." This compound represents an important metabolic transformation product of the parent neonicotinoid.
Physical and Chemical Characteristics
The compound exists as a solid at room temperature with specific physical properties summarized in Table 1.
Table 1: Physical and Chemical Properties of N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine
| Property | Value |
|---|---|
| Molecular Formula | C9H9ClN4 |
| Molecular Weight | 208.65 g/mol |
| CAS Number | 190604-92-3 |
| Storage Conditions | Room temperature |
| Product Family | Bioactive Small Molecules |
| Chemical Classification | Acetamipride-Metabolite (IM-2-1) |
Nomenclature and Synonyms
This compound is known by several synonyms in scientific literature and commercial catalogs, reflecting its relationship to acetamiprid and its chemical structure:
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N-desmethyl-acetamiprid
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Acetamipride-D-desmethyl
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IM-2-1
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N'-[(6-chloropyridin-3-yl)methyl]-N-cyanoethanimidamide
Metabolic Origin and Pathway
Relationship to Acetamiprid
N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine is formed through the N-demethylation of acetamiprid, a process that represents a primary metabolic pathway for neonicotinoid insecticides in both plants and animals . This metabolic transformation occurs via oxidative demethylation, likely mediated by cytochrome P450 enzymes.
Metabolic Pathway in Plants
Research has demonstrated that neonicotinoids undergo significant metabolism in plants, including tea leaves. The metabolism involves multiple pathways including oxidation (N-demethylation), reduction, hydrolysis, dehydrogenation, and N-acetylation . Studies have shown significant correlation between acetamiprid and its metabolite N-desmethyl-acetamiprid in bottled green-tea beverages, suggesting active metabolism in tea plants .
Analytical Detection Methods
Chromatographic Analysis
The primary method for detecting N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine in biological and environmental samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for quantifying this metabolite at trace levels.
A typical analytical protocol involves:
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Sample extraction using appropriate solvents
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Clean-up procedures to eliminate interfering substances
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LC-MS/MS analysis using positive electrospray ionization
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Quantification using calibration standards
Reference Standards
Commercial analytical standards of N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine are available from several suppliers:
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As PESTANAL® analytical standard solutions (typically 100 μg/mL)
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As isotopically labeled standards (13C2, 15N) for precise quantification
Biological Significance and Health Effects
Clinical Findings and Symptoms Association
A significant case-control study investigated the relationship between urinary N-desmethyl-acetamiprid and specific symptoms in humans. The study collected urine samples from symptomatic patients and non-symptomatic volunteers and analyzed them for neonicotinoid metabolites .
Table 2: Detection Frequency and Concentration of N-desmethyl-acetamiprid in Different Study Groups
| Study Group | Detection Frequency (%) | Maximum Concentration (ppb) |
|---|---|---|
| Typical Symptomatic Group (TSG) | 47.4 | 6.0 |
| Atypical Symptomatic Group (ASG) | 12.5 | 4.4 |
| Non-Symptomatic Group (NSG) | 6.0 | 2.2 |
| The typical symptomatic group exhibited a constellation of symptoms including: |
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Recent memory loss
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Finger tremor
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Headache
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General fatigue
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Palpitation/chest pain
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Abdominal pain
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Muscle pain/weakness/spasm
Statistical Association
The study found that detection of N-desmethyl-acetamiprid was associated with significantly increased prevalence of the symptoms, with an odds ratio of 14 (95% confidence interval: 3.5–57) . This strong statistical association suggests that this metabolite could serve as a biomarker for exposure to acetamiprid with potential clinical relevance.
Environmental Occurrence and Exposure Routes
Food and Beverage Contamination
Research has detected N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine in commercially available bottled green-tea beverages in Japan. The compound was found in 74% of samples tested with a median concentration of 0.07 ng/mL . This finding is significant as it represents a potential dietary exposure route for the general population.
Table 3: Concentration of N-desmethyl-acetamiprid in Bottled Green-Tea Beverages
Environmental Persistence
Toxicological Properties
Neurotoxicity Mechanism
Like its parent compound, N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine exhibits nicotinic properties on nicotinic acetylcholine receptors (nAChRs) . The metabolite retains some of the key structural features responsible for binding to these receptors, potentially explaining its biological activity and associated symptoms.
The compound's potential neurotoxicity is supported by the clinical findings associating its presence with neurological symptoms such as memory loss and finger tremor . The nicotinic action may explain the diversity of symptoms observed in exposed individuals, as acetylcholine receptors are widely distributed throughout the peripheral and central nervous systems.
Future Research Directions
Biomonitoring and Exposure Assessment
Further research is needed to establish baseline exposure levels in various populations and to determine the relationship between external exposure to acetamiprid and internal dose metrics based on N-desmethyl-acetamiprid levels in urine. Such studies would benefit from standardized analytical methods and certified reference materials .
Toxicological Characterization
Despite the emerging evidence linking N-desmethyl-acetamiprid to neurological symptoms, comprehensive toxicological characterization of this metabolite is still lacking. Future studies should address:
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Detailed dose-response relationships
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Mechanisms of neurotoxicity
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Long-term effects of chronic low-dose exposure
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Potential developmental effects
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Comparative toxicity to the parent compound acetamiprid
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